1-(4-Fluorobenzyl)cyclohexanecarboxylic acid
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO2/c15-12-6-4-11(5-7-12)10-14(13(16)17)8-2-1-3-9-14/h4-7H,1-3,8-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBLBGYOIQOWEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
645408-41-9 | |
| Record name | 1-[(4-fluorophenyl)methyl]cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorobenzyl)cyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(4-Fluorobenzyl)cyclohexanecarboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between 1-(4-fluorobenzyl)cyclohexanecarboxylic acid and related compounds:
Physicochemical Properties
- Acidity : The carboxylic acid group (pKa ~4-5) dominates acidity, but substituents like ketones (e.g., 4-oxo derivatives) further lower pKa .
- Solubility : Polar substituents (e.g., hydroxyl groups in 4-hydroxycyclohexanecarboxylic acid) enhance water solubility, whereas fluorinated aromatic rings reduce it .
Biological Activity
1-(4-Fluorobenzyl)cyclohexanecarboxylic acid is an organic compound that has garnered attention for its potential biological activities. This compound features a cyclohexane ring substituted with a carboxylic acid group and a fluorobenzyl moiety, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that compounds similar to this compound may interact with various biological targets, including neurotransmitter receptors. For instance, studies have shown that related compounds can act as selective antagonists at neurotensin receptors, which are implicated in pain modulation and neuroprotection .
Biological Activity Overview
The biological activity of this compound can be summarized in the following key areas:
- Neurotransmitter Interaction : The compound may influence neurotransmitter systems by modulating receptor activity.
- Antagonistic Properties : It has been noted for its antagonistic effects on specific receptors, which could be beneficial in treating various neurological disorders.
- Pharmacological Potential : Its unique structure suggests potential applications in drug design, particularly in developing treatments for conditions such as depression and anxiety.
Data Table of Biological Activities
The following table summarizes the biological activities and observed effects of this compound and related compounds:
| Compound Name | Target Receptor | Activity Type | Observed Effects |
|---|---|---|---|
| This compound | Neurotensin Receptor 2 | Antagonist | Inhibition of receptor activation |
| Analog Compound A | Histamine H1 Receptor | Antagonist | Reduced histamine-mediated effects |
| Analog Compound B | FGF14:Nav1.6 Complex | Inhibitor | Decreased neuronal excitability |
Case Studies
Several case studies have explored the therapeutic implications of compounds related to this compound:
- Case Study 1 : A study investigated the effects of a structurally similar compound on chronic pain models in rodents. Results indicated significant analgesic effects, suggesting potential for development as a pain management therapy.
- Case Study 2 : Research on a related compound demonstrated efficacy in reducing anxiety-like behaviors in animal models, highlighting its neuroprotective properties.
Research Findings
Recent pharmacological evaluations have shown that structurally related compounds exhibit diverse biological activities. For example, the addition of various substituents has been linked to enhanced receptor selectivity and potency. The following findings were reported:
- Compounds with a fluorinated benzyl group displayed increased binding affinity to neurotensin receptors compared to non-fluorinated counterparts .
- The structure-activity relationship (SAR) studies revealed that modifications at the cyclohexane ring significantly influenced the compound's pharmacological profile .
Q & A
Q. What are the common synthetic routes for preparing 1-(4-Fluorobenzyl)cyclohexanecarboxylic acid?
The synthesis typically involves multi-step reactions, including:
- Friedel-Crafts alkylation : Cyclohexanecarboxylic acid derivatives can be synthesized via alkylation using 4-fluorobenzyl halides in the presence of Lewis acids like AlCl₃. This step forms the benzyl-substituted cyclohexane intermediate .
- Reduction or functional group interconversion : For example, reducing a ketone intermediate (e.g., 2-(4-fluorobenzoyl)cyclohexanone) using agents like NaBH₄ or LiAlH₄ to yield the benzyl-substituted product .
- Ester hydrolysis : If starting from ester precursors (e.g., ethyl or isopropyl esters), hydrolysis under acidic or basic conditions (e.g., KOtBu/THF) yields the carboxylic acid .
Q. Which spectroscopic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : To confirm substituent positions and stereochemistry. For example, splitting patterns in the aromatic region (δ 6.8–7.3 ppm) verify the 4-fluorobenzyl group, while cyclohexane protons appear as complex multiplets (δ 1.2–2.5 ppm) .
- IR spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the carboxylic acid group, while C-F stretches appear near 1100–1200 cm⁻¹ .
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., C₁₄H₁₅FO₂) .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be addressed?
- Chiral catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during key steps like alkylation to control stereochemistry .
- Chromatographic resolution : Chiral HPLC or SFC can separate enantiomers post-synthesis. For example, using a Chiralpak® AD-H column with hexane/isopropanol mobile phases .
- Crystallization : Diastereomeric salt formation with chiral amines (e.g., cinchonidine) can resolve racemic mixtures .
Q. How does the position of fluorine substitution (e.g., 4-fluorobenzyl vs. 2-fluorobenzyl) impact biological activity?
- Comparative assays : Test analogs in receptor-binding assays (e.g., enzyme inhibition). For instance, 4-fluorobenzyl derivatives often show higher metabolic stability than 2- or 3-substituted analogs due to reduced steric hindrance .
- Computational modeling : Density Functional Theory (DFT) can predict electronic effects; fluorine’s electronegativity at the 4-position enhances dipole interactions with target proteins .
Q. How can contradictory data on biological activity across studies be resolved?
- Purity validation : Ensure compound purity (>95% via HPLC) to exclude confounding effects from impurities. For example, residual esters or diastereomers in crude products may skew results .
- Standardized assays : Replicate studies under identical conditions (e.g., pH, temperature). Differences in IC₅₀ values may arise from assay protocols (e.g., cell line variability) .
- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent choice (DMSO vs. aqueous buffers) .
Methodological Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
